molecular formula C16H40NO2PSi2 B058463 Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite CAS No. 121373-20-4

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Cat. No. B058463
M. Wt: 365.64 g/mol
InChI Key: UCVPTNNSVPPRRA-UHFFFAOYSA-N
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Patent
US07989433B2

Procedure details

A solution of diisopropylphosphoramidous dichloride (10.8 g 50.78 mmoles) in Et2O (53 mL) in 250 mL three neck flask equipped with a temperature probe and addition funnel was cooled to 0 to −2° C. under N2. A solution of 2-(trimethylsilyl)ethanol (12.6 g; 106.55 mmoles) and Et3N (15.4 g; 152.19 mmoles) in Et2O (84 mL) was added dropwise over 27-28 minutes to the stirred diisopropyl-phosphoramidous dichloride solution. A mild exotherm (+1-2° C.) accompanied the formation of a thick white suspension. After stirring overnight at 20° C., the mixture was filtered. The resultant cake was washed twice with 30 mL each of Et2O. The combined filtrates were washed 2×100 mL of saturated aqueous NaHCO3 followed by 40 mL of brine. After drying over MgSO4 and concentrating to dryness under vacuum at room temperature, bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (18.12 g; 49.56 mmoles; 97.60% yield) was obtained as a clear colorless liquid. 1H NMR δ (400 MHz, CDCl3): 3.90-3.78 (m, 4H), 3.77-3.68 (m, 2H), 1.31 (d, J=6.6 Hz, 12H), 1.17-1.12 (m, 4H), 0.15 (s, 18H). 13C NMR δ (100 MHz, CDCl3): δ0.7 (2, d, JC—P=19.1 Hz, 2C), 42.7 (1, d, JC—P=12.7 Hz, 2C), 24.6 (3, d, JC—P=7.6 Hz, 4C), 20.1 (2, d, JC—P=7.6 Hz, 2C), −1.4 (3, 6C). 31P NMR δ (162 MHz, CDCl3): 143.5 (s). LC/MS: m/e (M+H); 4 ml gradient; min retention.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:8]([CH3:10])[CH3:9])[P:5](Cl)Cl)([CH3:3])[CH3:2].[CH3:11][Si:12]([CH3:17])([CH3:16])[CH2:13][CH2:14][OH:15].CCN(CC)CC.[CH3:25][CH2:26][O:27]CC>>[CH:1]([N:4]([CH:8]([CH3:10])[CH3:9])[P:5]([O:27][CH2:26][CH2:25][Si:12]([CH3:16])([CH3:13])[CH3:11])[O:15][CH2:14][CH2:13][Si:12]([CH3:17])([CH3:16])[CH3:11])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)N(P(Cl)Cl)C(C)C
Name
Quantity
53 mL
Type
reactant
Smiles
CCOCC
Name
three
Quantity
250 mL
Type
solvent
Smiles
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
15.4 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(P(Cl)Cl)C(C)C
Name
Quantity
84 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 (± 1) °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mild exotherm (+1-2° C.)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The resultant cake was washed twice with 30 mL each of Et2O
WASH
Type
WASH
Details
The combined filtrates were washed 2×100 mL of saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N(P(OCC[Si](C)(C)C)OCC[Si](C)(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 49.56 mmol
AMOUNT: MASS 18.12 g
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.